1-((1,1'-Biphenyl)-4-ylsulfonyl)-5-(1-methylethoxy)-2-pyrrolidinone
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Overview
Description
1-((1,1’-Biphenyl)-4-ylsulfonyl)-5-(1-methylethoxy)-2-pyrrolidinone is a complex organic compound with a unique structure that combines a biphenyl group, a sulfonyl group, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,1’-Biphenyl)-4-ylsulfonyl)-5-(1-methylethoxy)-2-pyrrolidinone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the biphenyl group, the introduction of the sulfonyl group, and the construction of the pyrrolidinone ring. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((1,1’-Biphenyl)-4-ylsulfonyl)-5-(1-methylethoxy)-2-pyrrolidinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions on the biphenyl group can introduce various functional groups.
Scientific Research Applications
1-((1,1’-Biphenyl)-4-ylsulfonyl)-5-(1-methylethoxy)-2-pyrrolidinone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1-((1,1’-Biphenyl)-4-ylsulfonyl)-5-(1-methylethoxy)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The biphenyl group can interact with hydrophobic regions of proteins, while the pyrrolidinone ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-((1,1’-Biphenyl)-4-ylsulfonyl)-5-(1-methylethoxy)-2-pyrrolidinone: shares structural similarities with other sulfonyl-containing compounds and biphenyl derivatives.
1-((1,1’-Biphenyl)-4-ylsulfonyl)-5-(1-methylethoxy)-2-pyrrolidinone: can be compared to other pyrrolidinone derivatives in terms of its chemical reactivity and biological activity.
Uniqueness
The uniqueness of 1-((1,1’-Biphenyl)-4-ylsulfonyl)-5-(1-methylethoxy)-2-pyrrolidinone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
111711-84-3 |
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Molecular Formula |
C19H21NO4S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-(4-phenylphenyl)sulfonyl-5-propan-2-yloxypyrrolidin-2-one |
InChI |
InChI=1S/C19H21NO4S/c1-14(2)24-19-13-12-18(21)20(19)25(22,23)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-11,14,19H,12-13H2,1-2H3 |
InChI Key |
JHQBVDHIWKARRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CCC(=O)N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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